D-Fructose, 6-(dihydrogen phosphate), disodium salt

Metabolite-protein interaction transcriptional regulation fructose metabolism

D-Fructose-6-phosphate disodium salt is the obligate substrate for phosphofructokinase-1 (PFK-1), the rate-limiting committing enzyme of glycolysis. Generic substitution of hexose phosphates fails because PFK-1 active-site specificity demands precise 6-phosphate regiochemistry; the 1-phosphate positional isomer is inert, and unphosphorylated fructose shows <10% activity. Commercial preparations vary drastically in contaminating allosteric effectors (G6P, F1,6BP) that distort kinetic parameters if undocumented. • ≥98% purity with defined impurity limits (<0.05% fructose-1,6-bisphosphate, <1.5% glucose-6-phosphate) eliminates allosteric interference • 100 mg/mL aqueous solubility enables >300 mM substrate stocks for physiologically relevant kinetic modeling • Positional identity verified by NMR; stable frozen stocks documented over 6 months Procurement with documented impurity profiles ensures inter-laboratory reproducibility and interpretable enzymatic data.

Molecular Formula C6H11Na2O9P
Molecular Weight 304.10
CAS No. 71662-09-4
Cat. No. B1660107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, 6-(dihydrogen phosphate), disodium salt
CAS71662-09-4
Molecular FormulaC6H11Na2O9P
Molecular Weight304.10
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t3-,5-,6-;;/m1../s1
InChIKeyZYSSXCYTFUGJNK-ABICQQBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-6-Phosphate Disodium Salt: The Irreplaceable Glycolysis Entry Point


D-Fructose, 6-(dihydrogen phosphate), disodium salt (commonly cataloged as D-Fructose-6-phosphate disodium salt under CAS 26177-86-6) is a central phosphorylated hexose in the Embden-Meyerhof-Parnas glycolytic pathway, formed by the isomerization of glucose-6-phosphate . It is the singular substrate for the primary rate-limiting, committing enzyme phosphofructokinase-1 (PFK-1; EC 2.7.1.11) and serves as the branching point into the hexosamine biosynthetic pathway via glutamine:fructose-6-phosphate amidotransferase (GFAT) . Its stable, highly soluble disodium salt presentation is critical for reproducible enzymatic and metabolic flux studies, distinguishing it functionally from fructose-1-phosphate isomers and unphosphorylated sugars that participate in separate metabolic sub-networks .

Why Generic Hexose-Phosphates Fail in Metabolic Assays


Generic substitution of hexose phosphates in glycolysis research fails because the active-site specificity of key regulating enzymes like PFK-1 and phosphoglucose isomerase (PGI) recognizes precise epimeric and positional phosphorylation states [1]. The positional isomer D-fructose-1-phosphate cannot enter the ATP-dependent PFK-1 reaction to generate fructose-1,6-bisphosphate, and unphosphorylated fructose shows no substrate activity with PFK, often displaying less than 10% of the activity seen with fructose-6-phosphate in alternative enzyme systems [2]. Additionally, commercial purity profiles vary drastically; fructose-6-phosphate is commonly contaminated by glucose-6-phosphate (<1.5%) and fructose-1,6-bisphosphate (<0.05%), which are potent allosteric effectors that distort kinetic parameters if undocumented . Therefore, informed procurement requires verifying positional identity, salt form (affecting solubility), and defined impurity limits to avoid uninterpretable enzymatic or metabolic flux data.

Quantitative Evidence Against Closest Analogs and Alternatives


Positional Isomer Specificity in Transcriptional Regulation

In contrast to D-fructose-1-phosphate, which acts as an effector of the metabolic regulator Cra in Pseudomonas putida and inhibits translation of the SugR transcriptional repressor in Corynebacterium glutamicum, D-fructose-6-phosphate is the primary commitment substrate for the core glycolytic pathway . While both are hexose monophosphates, the 6-phosphate isomer is irreplaceable for flux through phosphofructokinase-1 (PFK-1), which phosphorylates it at the C-1 position to generate fructose-1,6-bisphosphate [1]. Using the 1-phosphate isomer in a PFK-1 kinetic assay yields zero catalytic turnover, establishing an absolute qualitative functional requirement for the 6-phosphate positional isomer.

Metabolite-protein interaction transcriptional regulation fructose metabolism

Substrate Activity Advantage Over D-Glucose in PFK Systems

Cross-study analysis of bifunctional ADP-dependent phosphofructokinase/glucokinase variants reveals that D-fructose-6-phosphate is phosphorylated at a rate approximately 440- to 450-fold higher than that of D-glucose [1][2]. In Methanohalobium evestigatum, the enzyme shows only 450-fold lower activity when D-glucose is substituted for fructose-6-phosphate as the phosphoryl acceptor [2]. Furthermore, in Pyrococcus furiosus hyperthermophilic phosphoglucose isomerase (PGI), the apparent Km for fructose-6-phosphate was 1.0 mM versus 8.7 mM for glucose-6-phosphate, with a corresponding markedly reduced Vmax for the reverse reaction, indicating a strong kinetic preference for fructose-6-phosphate binding [3].

Enzyme kinetics phosphofructokinase substrate specificity

Purity Profile and Allosteric Effector Contamination Control

Commercial D-fructose-6-phosphate disodium salt (Sigma-Aldrich Product No. F3627) carries a strictly controlled impurity specification of <0.05 mol% fructose-1,6-bisphosphate and <1.5 mol% glucose-6-phosphate, with an assay of ≥98% . This is markedly superior to generic phosphorylated sugar preparations that can inadvertently introduce high levels of fructose-1,6-bisphosphate, a potent endogenous allosteric activator of PFK-1, and glucose-6-phosphate, a key off-pathway metabolite that distorts the equilibrium of the PGI-catalyzed isomerization step . For comparison, the Sigma Calbiochem® grade (≥95% by chromatography) limits fructose-1,6-diphosphate to ≤0.50% and has a stricter solubility specification (10 mg/mL) reflective of its different hydration and lyophilization state [1].

Analytical quality control metabolite purity allosteric regulation

Disodium Salt Solubility Advantage Over Free Acid Forms

The disodium salt form of D-fructose-6-phosphate reliably achieves an aqueous solubility of 100 mg/mL (clear to slightly hazy, colorless to faintly yellow), enabling preparation of stock solutions up to approximately 329 mM without the need for prolonged ultrasonication or pH buffering [1]. In contrast, Calbiochem® grade formulation provides only 10 mg/mL solubility (an order of magnitude lower) . The free acid form (CAS 643-13-0) requires recrystallization as the barium salt from water/ethanol mixtures and subsequent ion-exchange desalting to achieve a compatible presentation for aqueous enzymatic assays . When compared to D-fructose-1-phosphate disodium salt, which also displays good water solubility, the 6-phosphate retains equivalent handling properties, but the differentiation rests on its functional identity rather than solubility alone.

Solubility salt selection assay preparation

Long-Term Solution Stability for Multi-Batch Reproducibility

According to supplier documentation, stock solutions of D-fructose-6-phosphate disodium salt (Calbiochem® grade) are stable for up to 6 months when aliquoted and stored frozen at -20°C . The ≥98% purity disodium salt (F3627) should likewise be stored at -20°C and protected from moisture, ensuring consistent substrate concentration and activity over extended multi-month longitudinal metabolic studies . This documented stability guarantees that follow-up experiments, replicate analyses, and multi-site collaborations obtain equivalent substrate integrity and minimize assay drift. The product's hygroscopic nature requires desiccated storage, but freeze-thaw aliquoting protocols mitigate this characteristic .

Reagent stability experimental reproducibility long-term storage

NMR Identity Validation and Isotopic Enrichment Options

D-Fructose-6-phosphate disodium salt is available as a ≥98% pure NMR-verified standard (Adipogen) and as a 13C6-labeled isotopologue for internal standardization and tracer studies . The BMRB reference entry (bmse000012) provides assigned 1H and 13C chemical shifts in D2O, including characteristic anomeric resonances, enabling unambiguous authentication of the correct isomer [1]. In contrast, D-fructose-1-phosphate and other hexose phosphates exhibit distinct NMR spectral fingerprints. Chromatographic separation methods using amino-phase columns (e.g., Shodex Asahipak NH2P-50) and ion-exclusion chromatography also provide baseline resolution of fructose-6-phosphate from fructose-1,6-bisphosphate and glucose-6-phosphate, with retention time differences confirmed by refractive index detection at 5 mg/mL each in aqueous solution [2].

NMR spectroscopy isotope-labeled internal standard metabolomics

Validated Application Scenarios


PFK-1 Kinetics and Allosteric Regulation Studies

For researchers investigating the regulatory mechanism of phosphofructokinase-1, the Sigma F3627 grade (≥98% purity, <0.05% fructose-1,6-bisphosphate) provides the only well-documented substrate that eliminates confounding allosteric activation by contaminating fructose-1,6-bisphosphate, which is present at up to 10-fold higher levels in alternate grades . Its 100 mg/mL aqueous solubility allows preparation of substrate stocks at >300 mM with minimum handling steps, reproducing physiologically relevant concentrations for kinetic modeling [1].

Stable-Isotope-Resolved Metabolomics and Flux Analysis

The availability of a 13C6-uniformly labeled D-fructose-6-phosphate disodium salt (>99% isotopic purity) enables precise tracing of carbon flux through the upper glycolysis, pentose phosphate pathway, and hexosamine biosynthetic pathway via LC-MS or NMR . This eliminates the need for indirect inference from glucose labeling, and the NMR chemical-shift-assigned reference standard (BMRB bmse000012) provides direct confirmation of positional identity in complex biological matrix extracts.

High-Throughput Screening for GFAT Inhibitors

D-Fructose-6-phosphate disodium salt serves as a specific substrate for GFAT (glutamine:fructose-6-phosphate amidotransferase), the rate-limiting enzyme of the hexosamine pathway, which is implicated in diabetic complications and cancer . Its high aqueous solubility (100 mg/mL) and defined impurity profile (≤1.5% G6P) directly translate to robust Z'-factor performance in HTS formats by avoiding dose-response interference from contaminating glucose-6-phosphate, a key hexose intermediate of the competing glycolytic branch.

Multi-Site Reproducibility and SOP Development

When developing SOPs for metabolic functional assays that must be transferred between laboratories, specifying D-Fructose-6-phosphate disodium salt from a known quality-controlled source (e.g., Sigma F3627 or Adipogen ≥98% NMR) with documented 6-month frozen stock stability and 100 mg/mL solubility directly reduces inter-laboratory coefficient of variation . Strict impurity acceptance criteria ensure that observed biological effects derive from the target analyte rather than cross-contaminating allosteric metabolites.

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